molecular formula C8H4BrN3O3 B6195341 8-bromo-3-nitro-1,6-naphthyridin-4-ol CAS No. 2680528-90-7

8-bromo-3-nitro-1,6-naphthyridin-4-ol

Cat. No.: B6195341
CAS No.: 2680528-90-7
M. Wt: 270
InChI Key:
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Description

8-bromo-3-nitro-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridine followed by nitration and subsequent hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further explored for their biological activities and potential therapeutic applications .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Research has focused on its potential anticancer properties, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-bromo-3-nitro-1,6-naphthyridin-4-ol include other naphthyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine and nitro functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3-nitro-1,6-naphthyridin-4-ol involves the bromination of 3-nitro-1,6-naphthyridin-4-ol using bromine in acetic acid followed by the nitration of the resulting product using nitric acid in acetic anhydride.", "Starting Materials": [ "3-nitro-1,6-naphthyridin-4-ol", "Bromine", "Acetic acid", "Nitric acid", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3-nitro-1,6-naphthyridin-4-ol in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 5: Wash the precipitate with water and dry it in a vacuum desiccator.", "Step 6: Dissolve the obtained product in acetic anhydride.", "Step 7: Add nitric acid dropwise to the solution while stirring at room temperature.", "Step 8: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 9: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 10: Wash the precipitate with water and dry it in a vacuum desiccator.", "Step 11: Recrystallize the obtained product from ethanol to obtain pure 8-bromo-3-nitro-1,6-naphthyridin-4-ol." ] }

CAS No.

2680528-90-7

Molecular Formula

C8H4BrN3O3

Molecular Weight

270

Purity

95

Origin of Product

United States

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